molecular formula C16H14N2OS B3359086 1-Benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 83515-66-6

1-Benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B3359086
CAS No.: 83515-66-6
M. Wt: 282.4 g/mol
InChI Key: ARFGLXRZOVJKBB-UHFFFAOYSA-N
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Description

1-Benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a benzyl group, a phenyl group, and a sulfanylidene group attached to the imidazolidinone ring

Preparation Methods

The synthesis of 1-Benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulfoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate . Industrial production methods may vary, but they generally involve similar principles of cyclization and functional group compatibility.

Chemical Reactions Analysis

1-Benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one exerts its effects involves interactions with various molecular targets. The sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the benzyl and phenyl groups may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s bioactivity. The exact pathways involved are still under investigation, but these interactions are believed to contribute to its antimicrobial and antifungal properties.

Comparison with Similar Compounds

1-Benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one can be compared to other imidazolidinone derivatives, such as:

Properties

IUPAC Name

1-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-15-12-17(11-13-7-3-1-4-8-13)16(20)18(15)14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFGLXRZOVJKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281798
Record name 1-Benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83515-66-6
Record name NSC23084
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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